2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethyl-N-(m-tolyl)acetamide
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Overview
Description
This compound belongs to the class of benzothiadiazine-1,1-dioxide compounds . It has a molecular formula of C20H23N3O3S2 and a molecular weight of 417.54.
Molecular Structure Analysis
The molecular structure of this compound involves a benzothiadiazine-1,1-dioxide scaffold, which is a novel and promising structure in medicinal chemistry . The compound also contains a butyl group, an ethyl group, and a m-tolyl group.Scientific Research Applications
Crystal Structure Analysis
- The compound's structural analog, N-butyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamide, was studied for its crystal structure, providing insights into the molecular configurations of similar compounds (Bhatt et al., 2014).
Anticancer Activities
- Related compounds have been synthesized and tested for anticancer activity against various cancer cell lines, suggesting potential therapeutic applications of similar compounds in cancer treatment (Kamal et al., 2011).
Toxicological Evaluation
- Structurally related flavors with modifying properties have been evaluated for their safety in food and beverage applications, indicating the potential non-toxic nature of similar compounds (Arthur et al., 2015).
Antioxidant Properties
- Benzimidazole derivatives, which are structurally related, have been studied as antioxidants, suggesting the possibility of similar antioxidant properties in the compound of interest (Basta et al., 2017).
Antimicrobial Activities
- Novel triazole derivatives, structurally related to the compound, have been synthesized and showed potent antimicrobial activities, implying potential antimicrobial applications (Altıntop et al., 2011).
Antibacterial and Antifungal Activities
- Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, which are structurally similar, have shown good antibacterial and antifungal activities, indicating the potential of the compound for similar uses (Tang et al., 2019).
Mechanism of Action
Target of Action
The compound, also known as 2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide, is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring .
Mode of Action
It’s worth noting that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for its activity . For instance, a series of 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones were reported to act as HCV polymerase inhibitors .
Biochemical Pathways
Given the wide range of biological activities associated with similar compounds, it can be inferred that multiple pathways may be affected .
Result of Action
Similar compounds have shown significant inhibitory effects on cell proliferation .
Properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-4-6-14-25-19-12-7-8-13-20(19)30(27,28)23-22(25)29-16-21(26)24(5-2)18-11-9-10-17(3)15-18/h7-13,15H,4-6,14,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIYFLWGYGBZEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)N(CC)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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